N-(3-bromo-5-fluorobenzyl)-1-(2,4-dimethoxyphenyl)methanamin
Overview
Description
N-(3-bromo-5-fluorobenzyl)-1-(2,4-dimethoxyphenyl)methanamin is an organic compound that features a benzylamine structure with bromine and fluorine substituents on the benzyl ring and methoxy groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-5-fluorobenzyl)-1-(2,4-dimethoxyphenyl)methanamin typically involves the following steps:
Bromination and Fluorination: The starting material, benzylamine, undergoes bromination and fluorination to introduce the bromine and fluorine substituents at the 3 and 5 positions, respectively.
Methoxylation: The phenyl ring is then methoxylated at the 2 and 4 positions using methoxy reagents under specific conditions.
Coupling Reaction: The brominated and fluorinated benzylamine is coupled with the methoxylated phenyl ring through a nucleophilic substitution reaction, forming the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-5-fluorobenzyl)-1-(2,4-dimethoxyphenyl)methanamin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and fluorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the bromine or fluorine atoms.
Substitution: Substituted derivatives with new functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
N-(3-bromo-5-fluorobenzyl)-1-(2,4-dimethoxyphenyl)methanamin has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-bromo-5-fluorobenzyl)-1-(2,4-dimethoxyphenyl)methanamin involves its interaction with molecular targets, such as enzymes or receptors. The bromine and fluorine substituents may enhance the compound’s binding affinity to these targets, while the methoxy groups can influence its solubility and stability. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-5-fluorobenzyl)-1-(2,4-dimethoxyphenyl)methanamin: Similar structure with chlorine instead of bromine.
N-(3-bromo-5-chlorobenzyl)-1-(2,4-dimethoxyphenyl)methanamin: Similar structure with chlorine instead of fluorine.
N-(3-bromo-5-fluorobenzyl)-1-(2,4-dihydroxyphenyl)methanamin: Similar structure with hydroxyl groups instead of methoxy groups.
Uniqueness
N-(3-bromo-5-fluorobenzyl)-1-(2,4-dimethoxyphenyl)methanamin is unique due to the specific combination of bromine, fluorine, and methoxy substituents, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
N-[(3-bromo-5-fluorophenyl)methyl]-1-(2,4-dimethoxyphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrFNO2/c1-20-15-4-3-12(16(8-15)21-2)10-19-9-11-5-13(17)7-14(18)6-11/h3-8,19H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXLABJPNPWSMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=CC(=CC(=C2)Br)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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